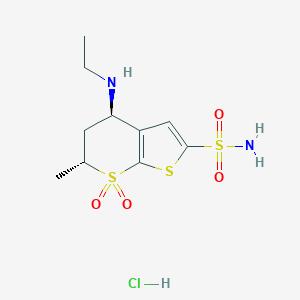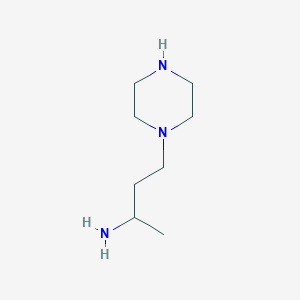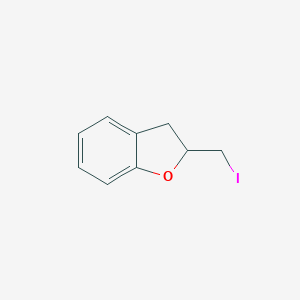
7-beta-Galactopyranosyloxycoumarin-4-acetic acid
Overview
Description
7-beta-Galactopyranosyloxycoumarin-4-acetic acid is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic compounds characterized by a benzene ring fused to an alpha-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid typically involves the coupling of a coumarin derivative with a galactopyranosyl moiety. One common method involves the use of 7-hydroxycoumarin (umbelliferone) as a starting material. The hydroxyl group at the 7-position is first protected, followed by the introduction of the galactopyranosyl group through glycosylation reactions. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles, such as the use of microwave or ultrasound energy, to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-beta-Galactopyranosyloxycoumarin-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
7-beta-Galactopyranosyloxycoumarin-4-acetic acid has several scientific research applications:
Chemistry: It is used as a fluorescent probe for detecting metal ions and other analytes.
Biology: The compound serves as a substrate for beta-galactosidase enzymes, enabling the study of enzyme kinetics and activity.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by beta-galactosidase enzymes, releasing the coumarin moiety. The released coumarin exhibits fluorescence, which can be detected and measured. This property makes the compound useful for studying enzyme activity and for developing fluorescent sensors .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin (Umbelliferone): A precursor in the synthesis of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid.
4-Methylumbelliferone: Another coumarin derivative with similar fluorescent properties.
7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid: A closely related compound with a similar structure and applications.
Uniqueness
This compound is unique due to its specific galactopyranosyl substitution, which enhances its solubility and interaction with biological targets. This makes it particularly useful in biochemical assays and as a fluorescent probe in various research applications .
Properties
IUPAC Name |
2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O10/c18-6-11-14(22)15(23)16(24)17(27-11)25-8-1-2-9-7(3-12(19)20)4-13(21)26-10(9)5-8/h1-2,4-5,11,14-18,22-24H,3,6H2,(H,19,20)/t11-,14+,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOCPUZLBGHSQ-RDZAWVCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155611 | |
| Record name | 7-beta-Galactopyranosyloxycoumarin-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127615-74-1 | |
| Record name | 7-beta-Galactopyranosyloxycoumarin-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127615741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-beta-Galactopyranosyloxycoumarin-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)



